2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that features a triazole ring substituted with aminophenoxy and nitro groups
Preparation Methods
The synthesis of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 1-amino-3-nitro-1H-1,2,4-triazole, which is then reacted with 3-aminophenol to form the aminophenoxy derivative. This intermediate is further reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as dibromisocyanuric acid .
Chemical Reactions Analysis
2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Materials Science: It can be used in the synthesis of polymers with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar compounds include:
5-amino-3-nitro-1H-1,2,4-triazole: This compound shares the triazole ring and nitro group but lacks the aminophenoxy substitution.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a similar triazole ring but different substituents.
N-(2-hydroxy-5-nitrophenyl)acetamide: This compound has a similar nitrophenyl group but lacks the triazole ring. The uniqueness of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
889955-49-1 |
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Molecular Formula |
C10H10N6O4 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[5-(3-aminophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C10H10N6O4/c11-6-2-1-3-7(4-6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5,11H2,(H2,12,17) |
InChI Key |
HKMJJZAHVHPYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])N |
Origin of Product |
United States |
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